Structural Differentiation: 3-Phenylpropanamide vs. Acetamide Side Chain
The 3-phenylpropanamide side chain distinguishes this compound from the simpler N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide (CAS 2034406-56-7) by introducing an additional phenyl ring and two extra methylene units. This structural extension increases molecular weight by 89.1 Da (from 205.25 to 295.38 g/mol) and is predicted to increase lipophilicity (cLogP) by approximately 1.5–2.0 log units based on fragment-based calculations [1]. In kinase inhibitor design, such modifications are known to modulate target selectivity and cellular permeability, though direct comparative biological data for these two specific compounds remains absent from the public domain.
| Evidence Dimension | Molecular Weight & Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 295.38 g/mol; cLogP ≈ 2.8–3.2 (predicted) |
| Comparator Or Baseline | N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: MW = 205.25 g/mol; cLogP ≈ 0.8–1.3 (predicted) [1] |
| Quantified Difference | ΔMW = +89.1 Da; ΔcLogP ≈ +1.5 to +2.0 |
| Conditions | Predicted physicochemical properties (no experimental measurement identified) |
Why This Matters
The higher lipophilicity of the 3-phenylpropanamide derivative may enhance passive membrane permeability but could also alter selectivity for kinase targets compared to the acetamide analog, a critical consideration in cellular assay design.
- [1] PubChem. Compound Summaries for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide and N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
